2-(isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
2-(isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
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Biological Activity
2-(Isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolopyrimidine class, known for its diverse biological activities and therapeutic potential. This compound's unique structure, characterized by a pyrrolopyrimidine core and various substituents, makes it an interesting candidate for pharmacological studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
IUPAC Name
The IUPAC name for this compound is 3-[(4-methoxyphenyl)methyl]-2-(2-methylpropylsulfanyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biochemical pathways.
- Receptor Modulation : It can modulate the activity of cellular receptors, influencing signal transduction pathways.
- Cell Cycle Interference : Potential effects on cell cycle regulation have been noted, which may contribute to its anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. For instance, similar compounds have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that derivatives with structural similarities to this compound exhibit significant cytotoxicity against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT116 | 18.78 |
Compound B | MCF7 | 10.1 |
Compound C | HUH7 | 5.0 |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Studies indicate that it exhibits enhanced activity against gram-positive bacteria compared to gram-negative strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A research project focused on the synthesis and evaluation of pyrrolopyrimidine derivatives found that compounds similar to this compound showed potent inhibition of cancer cell growth in vitro. The study measured IC50 values across several cancer lines, demonstrating significant efficacy. -
Antimicrobial Testing :
Another study assessed the antimicrobial activity of related compounds using disc diffusion methods. Results indicated that these compounds had strong inhibitory effects against Bacillus species, suggesting potential applications in treating bacterial infections.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-(2-methylpropylsulfanyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-16(2)15-30-24-26-21-20(18-7-5-4-6-8-18)13-25-22(21)23(28)27(24)14-17-9-11-19(29-3)12-10-17/h4-13,16,25H,14-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTGATFAWUMOBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)NC=C2C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.